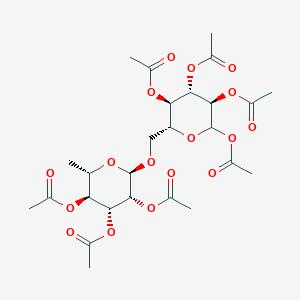
Rutinose heptaacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rutinose heptaacetate is a chemically modified form of rutinose, a disaccharide composed of L-rhamnose and D-glucoseRutinose itself is a naturally occurring sugar found in many plant glycosides, such as rutin, linarin, and hesperidin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rutinose heptaacetate is typically synthesized through the acetylation of rutinose. The process involves the reaction of rutinose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include maintaining the temperature at around 0°C to 5°C to control the reaction rate and prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade acetic anhydride and pyridine, with strict control over reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Rutinose heptaacetate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Substitution: Substitution reactions can occur when this compound reacts with nucleophiles, replacing the acetyl groups with other functional groups.
Major Products Formed:
Hydrolysis: Produces L-rhamnose and D-glucose.
Oxidation: Results in the formation of carboxylic acids.
Substitution: Leads to the formation of various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Rutinose heptaacetate has several applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Serves as a substrate for enzyme assays, particularly for glycosidases.
Mécanisme D'action
The mechanism of action of rutinose heptaacetate primarily involves its interaction with enzymes that hydrolyze glycosidic bonds. These enzymes, such as glycosidases, recognize the acetylated sugar moiety and catalyze the cleavage of the glycosidic bond, releasing the constituent sugars. This process is crucial in studying enzyme specificity and activity .
Comparaison Avec Des Composés Similaires
Robinobiose: A disaccharide composed of L-rhamnose and D-galactose.
Neohesperidose: A disaccharide composed of L-rhamnose and D-glucose, similar to rutinose but with a different glycosidic linkage.
Comparison: Rutinose heptaacetate is unique due to its acetylated form, which makes it more stable and less prone to hydrolysis compared to its non-acetylated counterparts. This stability is advantageous in various biochemical assays and industrial applications. Additionally, the acetyl groups can be selectively removed or substituted, providing a versatile platform for chemical modifications .
Propriétés
Numéro CAS |
29202-64-0 |
|---|---|
Formule moléculaire |
C26H36O17 |
Poids moléculaire |
620.6 g/mol |
Nom IUPAC |
[4,5-diacetyloxy-2-methyl-6-(2,3,4,5-tetraacetyloxy-6-oxohexoxy)oxan-3-yl] acetate |
InChI |
InChI=1S/C26H36O17/c1-11-21(39-14(4)30)24(42-17(7)33)25(43-18(8)34)26(36-11)35-10-20(38-13(3)29)23(41-16(6)32)22(40-15(5)31)19(9-27)37-12(2)28/h9,11,19-26H,10H2,1-8H3 |
Clé InChI |
OKQBJGPZGUMMEZ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


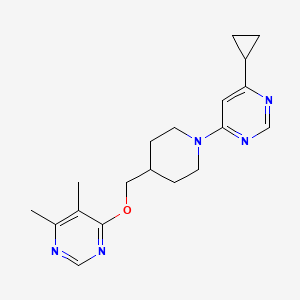
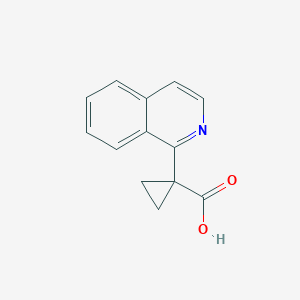

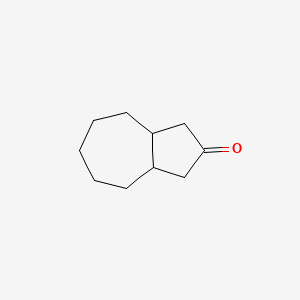
![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2680035.png)
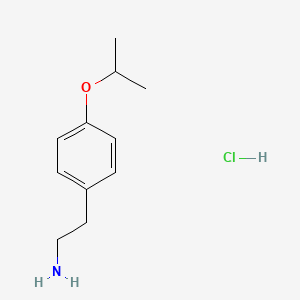
![N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/new.no-structure.jpg)
![2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione](/img/structure/B2680039.png)
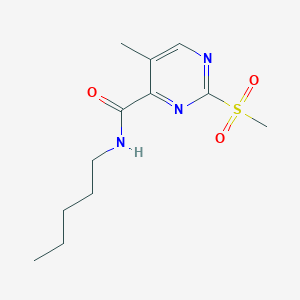
![Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2680043.png)

![1-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2680047.png)
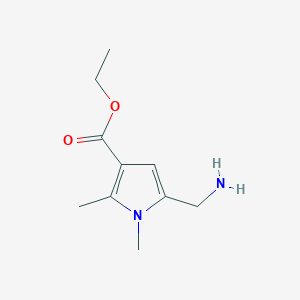
![1-(4-methoxybenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2680052.png)
